molecular formula C9H9ClN4O B11075175 2H-1,2,3,4-Tetrazole, 5-(4-chlorophenyl)-2-(methoxymethyl)-

2H-1,2,3,4-Tetrazole, 5-(4-chlorophenyl)-2-(methoxymethyl)-

Cat. No.: B11075175
M. Wt: 224.65 g/mol
InChI Key: XBXXQAQRKNCZRO-UHFFFAOYSA-N
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Description

[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL METHYL ETHER: is a chemical compound that belongs to the class of azoles, specifically tetraazoles. This compound is characterized by the presence of a chlorophenyl group attached to a tetraazole ring, which is further connected to a methyl ether group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL METHYL ETHER typically involves the following steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. This often involves the use of hydrazine derivatives and nitriles.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Methyl Ether Group: The final step involves the methylation of the hydroxyl group to form the methyl ether.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various pathogens.

    Enzyme Inhibition: It can act as an inhibitor for specific enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound is being explored for its potential use in developing new pharmaceuticals, particularly for its antimicrobial and enzyme inhibition properties.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL METHYL ETHER involves its interaction with specific molecular targets. The chlorophenyl group allows for strong binding to hydrophobic pockets in proteins, while the tetraazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.

Comparison with Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides: These compounds share the chlorophenyl group but have a different heterocyclic ring structure.

    Dichloroanilines: These compounds have a similar aromatic structure but differ in the number and position of chlorine atoms.

Uniqueness: The uniqueness of [5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL METHYL ETHER lies in its tetraazole ring, which provides distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H9ClN4O

Molecular Weight

224.65 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-(methoxymethyl)tetrazole

InChI

InChI=1S/C9H9ClN4O/c1-15-6-14-12-9(11-13-14)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3

InChI Key

XBXXQAQRKNCZRO-UHFFFAOYSA-N

Canonical SMILES

COCN1N=C(N=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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